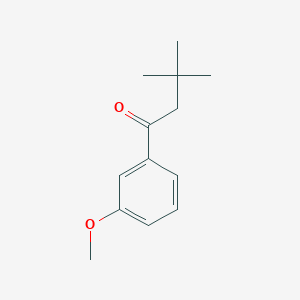

3,3-Dimethyl-3'-methoxybutyrophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-3’-methoxybutyrophenone typically involves the reaction of 3-methoxybenzaldehyde with 3,3-dimethylbutanone in the presence of a base catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3,3-Dimethyl-3’-methoxybutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-3’-methoxybutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Photoinitiator in Polymer Chemistry

Overview:

3,3-Dimethyl-3'-methoxybutyrophenone is primarily recognized as a photoinitiator in the field of polymer chemistry. Photoinitiators are compounds that absorb light and initiate polymerization reactions, making them essential in various applications including coatings, adhesives, and inks.

Mechanism of Action:

Upon exposure to ultraviolet (UV) light, this compound decomposes to generate free radicals. These radicals initiate the polymerization of monomers, leading to the formation of cross-linked networks that enhance the mechanical properties and durability of materials.

Applications:

- UV-Curable Coatings: Utilized in the formulation of UV-cured coatings for wood, plastics, and metal surfaces.

- Adhesives and Sealants: Serves as a key component in adhesives that require rapid curing under UV light.

- Printing Inks: Employed in UV printing technologies to achieve quick drying times and high-quality finishes.

Material Science Applications

Overview:

In material science, this compound is investigated for its role in developing advanced materials with specific properties.

Research Findings:

Studies have shown that incorporating this compound into polymer matrices can significantly improve thermal stability and mechanical strength. Its ability to facilitate cross-linking under UV light is particularly valuable in creating robust materials for various industrial applications.

Case Studies:

- Composite Materials: Research indicates enhanced performance in composite materials when this photoinitiator is used, leading to increased resistance to environmental degradation.

- Nanocomposites: Investigations into nanocomposite systems have demonstrated improved dispersion of nanoparticles when combined with this compound, resulting in superior mechanical properties.

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-3’-methoxybutyrophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,3-Dimethylbutyrophenone: Lacks the methoxy group at the 3’ position.

3-Methoxybutyrophenone: Lacks the dimethyl groups at the 3 position.

3,3-Dimethyl-4’-methoxybutyrophenone: Has the methoxy group at the 4’ position instead of the 3’ position.

Uniqueness

3,3-Dimethyl-3’-methoxybutyrophenone is unique due to the presence of both the methoxy group at the 3’ position and the dimethyl groups at the 3 position. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds .

Biologische Aktivität

3,3-Dimethyl-3'-methoxybutyrophenone (CAS Number: 182631-11-4) is a ketone compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and relevant case studies.

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- Structure : The compound features a butyrophenone backbone with dimethyl and methoxy substituents which are believed to influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 50 to 100 µg/mL, demonstrating its potential as an antimicrobial agent in clinical applications .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate cytotoxicity .

One study highlighted that treatment with this compound led to apoptosis in MCF-7 cells, as evidenced by increased levels of caspase-3 activity and alterations in cell morphology .

The proposed mechanism of action for the anticancer effects includes:

- Induction of apoptosis through the mitochondrial pathway.

- Inhibition of cell proliferation via cell cycle arrest at the G1 phase.

This was supported by flow cytometry analyses showing a significant increase in the sub-G1 population of treated cells .

Case Studies

A notable case study involved the use of this compound in combination with standard chemotherapeutic agents. The combination therapy resulted in enhanced efficacy against resistant cancer cell lines compared to monotherapy. This suggests a potential role for this compound as an adjuvant in cancer treatment protocols .

Comparative Data Table

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-13(2,3)9-12(14)10-6-5-7-11(8-10)15-4/h5-8H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRWCQOAEMDMLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC(=CC=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516027 |

Source

|

| Record name | 1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182631-11-4 |

Source

|

| Record name | 1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.